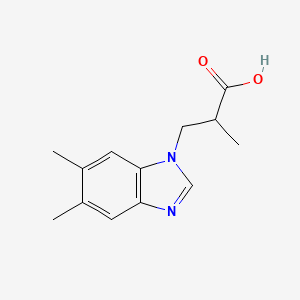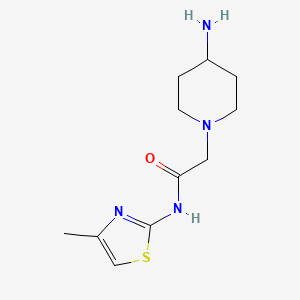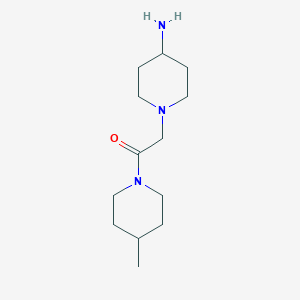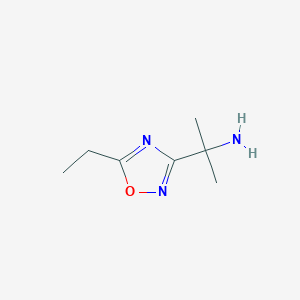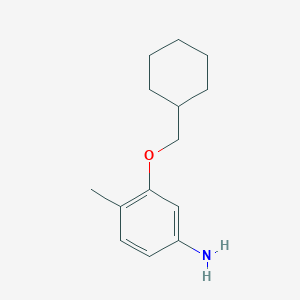![molecular formula C12H8ClFOS B1461395 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one CAS No. 1094282-07-1](/img/structure/B1461395.png)
1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of a related compound, “1- (4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-54H-one”, was prepared by the reaction of hydrazine and 1- (2,5-dichlorophenyl)-3- (4-fluorophenyl)-2-propenyl-1-ketone .
Molecular Structure Analysis
The molecular structure of similar compounds often involves complex arrangements of atoms and bonds. For example, in the molecule “1- (4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-54H-one”, the dihedral angle between the two benzene rings is 66.63 (9)° .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, the reaction of TBS-protected sulfone with the appropriate amino heterocycle resulted in THP replacement analogs .
Scientific Research Applications
Pharmacology: Antiviral and Antimicrobial Applications
This compound shows promise in pharmacology due to the presence of the thiophene and chloro-fluorophenyl groups, which are often found in molecules with antiviral and antimicrobial properties . Research indicates that similar structures have been effective against a broad range of RNA and DNA viruses, as well as showing antibacterial activity .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s structural features suggest potential as an enzyme inhibitor. Thiophene derivatives have been known to inhibit various enzymes, which is crucial in the study of metabolic pathways and the development of new treatments for diseases like cancer and diabetes .
Medicinal Chemistry: Drug Synthesis
The compound’s core structure is relevant in medicinal chemistry for the synthesis of new drugs. Its molecular framework is similar to that found in several therapeutic agents, indicating its utility in creating novel medications with potential anti-inflammatory, antipsychotic, and anticancer activities .
Organic Synthesis: Building Block for Complex Molecules
Organic chemists could use this compound as a building block for synthesizing more complex molecules. Its reactive sites make it a versatile precursor for various organic reactions, leading to the creation of a wide array of potential pharmacologically active compounds .
Material Science: Organic Semiconductor Precursor
In material science, the compound could serve as a precursor for organic semiconductors. Thiophene-based molecules have been used in the production of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in developing flexible electronic devices .
Environmental Science: Pollutant Degradation
Lastly, the compound’s structural components may be useful in environmental science, particularly in the degradation of pollutants. Compounds with chloro and fluoro groups have been studied for their reactivity with environmental contaminants, suggesting potential applications in waste treatment and pollution control .
properties
IUPAC Name |
1-[5-(4-chloro-2-fluorophenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFOS/c1-7(15)11-4-5-12(16-11)9-3-2-8(13)6-10(9)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYOKWCTOAWEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




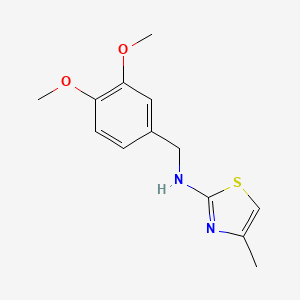
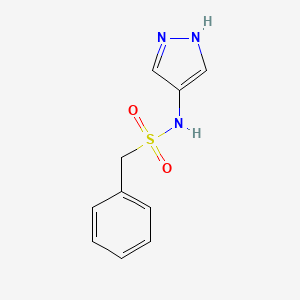

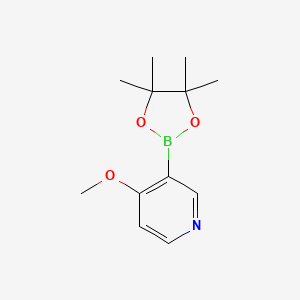

![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol](/img/structure/B1461323.png)

